molecular formula C16H14ClF3N4O B15152615 N-(4-chlorophenyl)-2-[2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide

N-(4-chlorophenyl)-2-[2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide

Cat. No.: B15152615
M. Wt: 370.75 g/mol
InChI Key: WETULMLLFYCJAO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-[(Z)-2,2,2-trifluoro-N’-(4-methylphenyl)ethanimidamido]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-[(Z)-2,2,2-trifluoro-N’-(4-methylphenyl)ethanimidamido]urea typically involves the reaction of 4-chlorophenyl isocyanate with a suitable trifluoromethyl-substituted amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high efficiency and scalability. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-[(Z)-2,2,2-trifluoro-N’-(4-methylphenyl)ethanimidamido]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

3-(4-chlorophenyl)-1-[(Z)-2,2,2-trifluoro-N’-(4-methylphenyl)ethanimidamido]urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-[(Z)-2,2,2-trifluoro-N’-(4-methylphenyl)ethanimidamido]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-oxiranyl(phenyl)methanone
  • (Z)-3-(4-Chlorophenyl)-2-(4-fluorophenyl)acrylonitrile

Uniqueness

3-(4-chlorophenyl)-1-[(Z)-2,2,2-trifluoro-N’-(4-methylphenyl)ethanimidamido]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C16H14ClF3N4O

Molecular Weight

370.75 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[N-(4-methylphenyl)-C-(trifluoromethyl)carbonimidoyl]amino]urea

InChI

InChI=1S/C16H14ClF3N4O/c1-10-2-6-12(7-3-10)21-14(16(18,19)20)23-24-15(25)22-13-8-4-11(17)5-9-13/h2-9H,1H3,(H,21,23)(H2,22,24,25)

InChI Key

WETULMLLFYCJAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C(F)(F)F)NNC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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